molecular formula C23H20O4 B11947892 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin

19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin

Cat. No.: B11947892
M. Wt: 360.4 g/mol
InChI Key: IKTWWBRPYQUOHS-UHFFFAOYSA-N
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Description

19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin is a complex organic compound known for its unique structural properties. This compound features a trioxacyclotetradecin core with propenyloxy and metheno groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin typically involves multi-step organic reactions. One common method includes the reaction of dibenzo[f,m][1,3,5]trioxacyclotetradecin with propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the propenyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin exerts its effects involves interactions with specific molecular targets. The propenyloxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin stands out due to its trioxacyclotetradecin core, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features.

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

23-prop-2-enoxy-8,10,12-trioxatetracyclo[17.3.1.02,7.013,18]tricosa-1(23),2,4,6,13,15,17,19,21-nonaene

InChI

InChI=1S/C23H20O4/c1-2-14-25-23-19-10-7-11-20(23)18-9-4-6-13-22(18)27-16-24-15-26-21-12-5-3-8-17(19)21/h2-13H,1,14-16H2

InChI Key

IKTWWBRPYQUOHS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C2C=CC=C1C3=CC=CC=C3OCOCOC4=CC=CC=C24

Origin of Product

United States

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